3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide chemical properties
3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide chemical properties
An In-depth Technical Guide to 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
Introduction: Unveiling a Core Chemical Intermediate
3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide, also known by trade names such as Naphthol AS-BO, is a complex organic compound belonging to the naphthalene-based carboxamide class.[1] Its rigid, planar aromatic structure is fundamental to its utility, facilitating significant π-π stacking interactions and intramolecular hydrogen bonding.[1] While not a household name, this molecule is a cornerstone intermediate in several industrial chemical processes, most notably in the synthesis of high-performance azo dyes and pigments.[1][2] Its chemical architecture, featuring hydroxyl and amide functional groups, allows it to act as a potent coupling component, forming strong, stable bonds that result in vibrant and durable colors.[2] This guide offers a comprehensive exploration of its chemical and physical properties, synthesis, applications, and potential for future research, tailored for professionals in chemical research and development.
Chemical Identity and Structure
Correctly identifying a chemical compound is the foundation of all further research. The following identifiers and structural details define 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide.
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IUPAC Name : 3-hydroxy-N-(1-naphthalenyl)naphthalene-2-carboxamide[]
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CAS Number : 132-68-3[1]
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Synonyms : Naphthol AS-BO, Azoic Coupling Component 4, 2-Hydroxy-3-naphthoic acid 1-naphthylamide, C.I. 37560[][5]
The molecule's structure is characterized by a 3-hydroxynaphthalene-2-carboxamide core with a naphthalene ring attached to the amide nitrogen. This large, aromatic system is key to its physical properties and applications.
Physicochemical Properties
The functional utility of a chemical compound in industrial and laboratory settings is dictated by its physical properties. These characteristics determine its behavior under various processing conditions, its solubility in different media, and its overall stability.
| Property | Value | Source(s) |
| Molecular Weight | 313.35 g/mol | [1] |
| Appearance | White to light gray or light orange powder/crystals | [5][6] |
| Melting Point | 222 - 223 °C (some sources suggest 243-244 °C) | [2][5] |
| Boiling Point | 479.3 °C at 760 mmHg (Predicted) | [2][] |
| Density | 1.333 g/cm³ (Predicted) | [2][] |
| Solubility | Insoluble in water and sodium carbonate solution; Soluble in xylene. | [4][5] |
| pKa | 8.73 ± 0.40 (Predicted) | [5] |
| Flash Point | 243.6 °C | [2] |
| Refractive Index | 1.778 | [2] |
Commentary on Properties: The high melting and boiling points are indicative of a stable molecule with strong intermolecular forces, a direct result of its large, planar structure and capacity for hydrogen bonding.[1][2] This thermal stability is highly advantageous for applications like dyeing, which often involve elevated temperatures.[2] Its insolubility in water is typical for large aromatic hydrocarbons, necessitating the use of organic solvents like xylene for processing.[5]
Synthesis and Characterization
As a crucial intermediate, understanding the synthesis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is vital for its production and application. The primary route involves the condensation of 3-hydroxy-2-naphthoic acid with 1-naphthylamine.
General Synthesis Protocol
The formation of the amide bond is the key transformation in this synthesis. A common and efficient laboratory-scale method involves the use of a coupling agent or an initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. The following protocol outlines a plausible and robust synthetic pathway.
Step 1: Activation of Carboxylic Acid
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3-hydroxy-2-naphthoic acid is dissolved in a dry, inert solvent (e.g., toluene or chlorobenzene).
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A stoichiometric amount of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), is added slowly at room temperature.[7] This reaction converts the carboxylic acid into the more reactive 3-hydroxy-2-naphthoyl chloride.
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The reaction mixture is typically heated gently (e.g., to 50-60 °C) to drive the reaction to completion. The endpoint is often indicated by the cessation of gas evolution (HCl or SO₂).
Step 2: Amide Bond Formation (Schotten-Baumann Conditions)
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In a separate vessel, 1-naphthylamine is dissolved in a suitable solvent, often with a weak base (e.g., pyridine or triethylamine) to act as a scavenger for the HCl byproduct generated during the reaction.
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The solution of 3-hydroxy-2-naphthoyl chloride from Step 1 is added dropwise to the 1-naphthylamine solution, typically at a reduced temperature (0-10 °C) to control the exothermic reaction.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
Step 3: Isolation and Purification
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The reaction mixture is quenched by pouring it into water or a dilute acidic solution to precipitate the crude product.
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The solid product is collected by filtration, washed thoroughly with water to remove any remaining salts and base, and then dried.
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Purification is typically achieved by recrystallization from a suitable high-boiling solvent, such as xylene or dimethylformamide (DMF), to yield the final product with high purity (≥98.0%).[2]
Synthesis Workflow Diagram
Caption: Synthetic pathway for 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide.
Industrial and Research Applications
The unique structure of this compound makes it highly valuable in specific industrial domains.
Azoic Dyes and Pigments
The primary application of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is as a coupling component in the synthesis of azo dyes.[1] In this process, a diazonium salt (the diazo component) reacts with the Naphthol AS-BO (the coupling component) to form a highly conjugated azo compound.
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Mechanism of Action : The hydroxyl (-OH) and amide (-NH-) groups on the molecule are crucial for its effectiveness.[2] They act as activating groups, facilitating the electrophilic substitution reaction with the diazonium salt. The resulting dye molecule forms strong interactions with fibers like cotton, viscose, silk, and polyamide, leading to excellent color fastness and vibrant hues.[1][2][5]
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Versatility : It is a key building block for producing a range of colors, and its high affinity for cotton makes it particularly important in the textile industry.[5]
Organic Intermediate
Beyond its direct use in dyeing, the compound serves as a versatile chemical intermediate.[2] Its robust naphthalene framework provides a stable foundation for constructing more complex molecules, including advanced pigments and specialty organic materials with tailored properties.[2]
Biological and Pharmacological Context
While 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is primarily an industrial chemical, research into structurally related compounds reveals potential for biological activity. Studies on various N-substituted 3-hydroxynaphthalene-2-carboxanilides have demonstrated promising antibacterial and antimycobacterial effects.[7]
For instance, certain N-alkoxyphenyl derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis.[8][9] One study found that compounds like 3-hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide exhibited antibacterial activity four times higher than the standard antibiotic ampicillin against MRSA strains.[8] Furthermore, related halogenated 1-hydroxynaphthalene-2-carboxanilides have also been investigated for their antibacterial, antimycobacterial, and anticancer effects.[10]
These findings suggest that the 3-hydroxynaphthalene-2-carboxamide scaffold is a promising pharmacophore. While the specific biological profile of Naphthol AS-BO itself is not extensively documented in a pharmacological context, the activity of its analogs provides a strong rationale for its inclusion in screening libraries for drug discovery, particularly in the development of new antimicrobial agents.
Safety and Handling
Given its use in industrial settings, proper handling and storage are paramount. While a specific, comprehensive safety data sheet (SDS) for 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide should always be consulted, data from closely related Naphthol AS compounds provide a useful hazard profile.
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Potential Hazards : Related compounds are often classified as causing skin and serious eye irritation. Some may be harmful if swallowed or toxic in contact with skin and may cause respiratory irritation or an allergic skin reaction.[11]
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Recommended Handling : Standard laboratory and industrial hygiene practices should be followed. This includes using the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
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Storage : The compound should be stored in tightly closed containers in a cool, dry, and well-ventilated place, away from incompatible materials.[2][6]
References
- Exploring 3-Hydroxy-N-Naphthalen-2-Ylnaphthalene-2-Carboxamide: Properties and Applications. (n.d.). Google Cloud.
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C.I. 37505 | C17H13NO2 | CID 66719. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide. (n.d.). EAST CHEMSOURCES LIMITED. Retrieved January 24, 2026, from [Link]
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Gonec, T., & Jampilek, J. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. Sciforum. Retrieved January 24, 2026, from [Link]
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3-Hydroxy-N-Naphthalen-1-Ylnaphthalene-2-Carboxamide. (2024, April 9). ChemBK. Retrieved January 24, 2026, from [Link]
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Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. Retrieved January 24, 2026, from [Link]
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Kos, J., et al. (2015, May 27). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. Retrieved January 24, 2026, from [Link]
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Safety Data Sheet: 1-Naphthol. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]
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Kos, J., et al. (2015, October 16). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. Retrieved January 24, 2026, from [Link]
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3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide. (n.d.). Nanjing Deweiqi Chemical Technology Co., Ltd.. Retrieved January 24, 2026, from [Link]
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3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide | 132-68-3. (n.d.). King Scientific. Retrieved January 24, 2026, from [Link]
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Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2010, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]
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